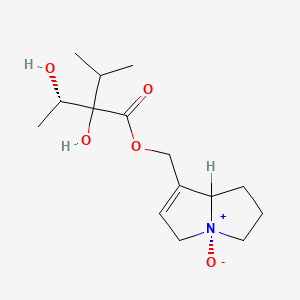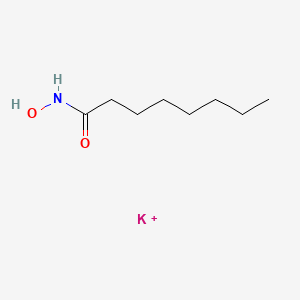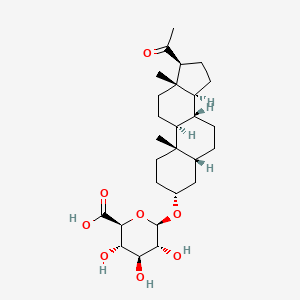
Pregnanolone 3-b-D-Glucuronide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pregnanolone3-beta-D-Glucuronide is a neurosteroid that is derived from pregnanolone. It is a naturally occurring compound in the human body, primarily involved in the modulation of the central nervous system. This compound is known for its role in various physiological processes, including stress response, mood regulation, and neuroprotection.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Pregnanolone3-beta-D-Glucuronide typically involves the glucuronidation of pregnanolone. This process can be achieved through enzymatic or chemical methods. Enzymatic glucuronidation is often preferred due to its specificity and efficiency. The reaction conditions generally include the presence of UDP-glucuronic acid and the enzyme UDP-glucuronosyltransferase.
Industrial Production Methods
Industrial production of Pregnanolone3-beta-D-Glucuronide involves large-scale enzymatic glucuronidation. The process is optimized to ensure high yield and purity of the final product. This typically involves the use of bioreactors where the enzyme and substrates are continuously supplied, and the product is continuously extracted.
Análisis De Reacciones Químicas
Types of Reactions
Pregnanolone3-beta-D-Glucuronide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic medium.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Pregnanolone3-beta-D-Glucuronide can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated products.
Aplicaciones Científicas De Investigación
Pregnanolone3-beta-D-Glucuronide has a wide range of scientific research applications:
Chemistry: Used as a model compound to study glucuronidation reactions and enzyme kinetics.
Biology: Investigated for its role in neuroprotection and modulation of the central nervous system.
Medicine: Explored for its potential therapeutic effects in conditions such as anxiety, depression, and neurodegenerative diseases.
Industry: Utilized in the development of neurosteroid-based pharmaceuticals and diagnostic tools.
Mecanismo De Acción
Pregnanolone3-beta-D-Glucuronide exerts its effects primarily through modulation of the gamma-aminobutyric acid (GABA) receptors in the brain. It acts as a positive allosteric modulator of the GABA-A receptor, enhancing the inhibitory effects of GABA and leading to sedative, anxiolytic, and anticonvulsant effects. The compound also interacts with other neurotransmitter systems, contributing to its overall neuroprotective and mood-regulating properties.
Comparación Con Compuestos Similares
Similar Compounds
Allopregnanolone: Another neurosteroid with similar properties but differs in its structure and potency.
Epipregnanolone: A stereoisomer of pregnanolone with distinct pharmacological effects.
Hydroxydione: A synthetic derivative with anesthetic properties.
Isopregnanolone: Another stereoisomer with unique biological activities.
Renanolone: A related compound with similar neurosteroid effects.
Uniqueness
Pregnanolone3-beta-D-Glucuronide is unique due to its specific glucuronidation, which enhances its solubility and bioavailability. This modification allows it to exert more potent and prolonged effects compared to its non-glucuronidated counterparts.
Propiedades
Fórmula molecular |
C27H42O8 |
|---|---|
Peso molecular |
494.6 g/mol |
Nombre IUPAC |
(2S,3S,4S,5R,6R)-6-[[(3R,5R,8R,9S,10S,13S,14S,17S)-17-acetyl-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C27H42O8/c1-13(28)17-6-7-18-16-5-4-14-12-15(8-10-26(14,2)19(16)9-11-27(17,18)3)34-25-22(31)20(29)21(30)23(35-25)24(32)33/h14-23,25,29-31H,4-12H2,1-3H3,(H,32,33)/t14-,15-,16+,17-,18+,19+,20+,21+,22-,23+,25-,26+,27-/m1/s1 |
Clave InChI |
MTPPQBWTGIHMPB-IAIFGNTJSA-N |
SMILES isomérico |
CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)C)C |
SMILES canónico |
CC(=O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OC5C(C(C(C(O5)C(=O)O)O)O)O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(6S,8S,9R,10S,11S,13S,14S,17S)-6,9-difluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B13424769.png)
![2-[3-(4-fluorobenzoyl)-6-methoxy-2-methylindol-1-yl]acetic acid](/img/structure/B13424773.png)
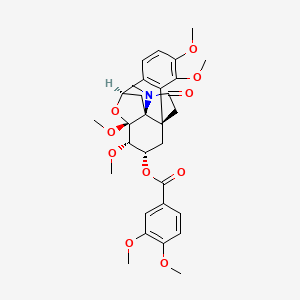
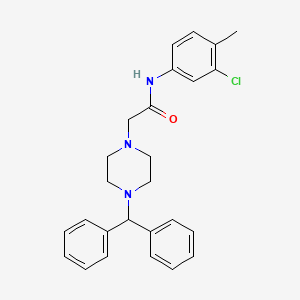
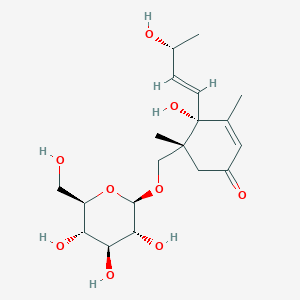
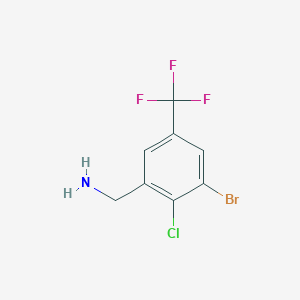


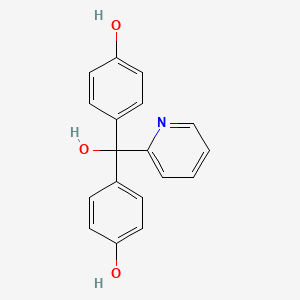
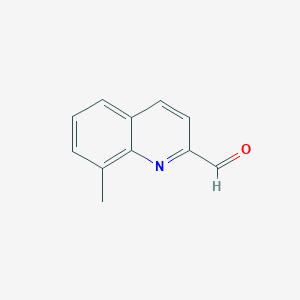
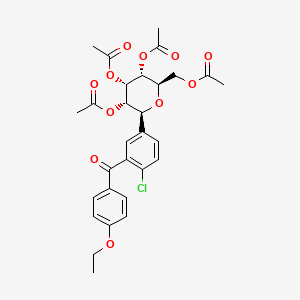
![2,2'-(1,6-Hexanediyl)bis[5-benzofurancarboximidamide]](/img/structure/B13424838.png)
